molecular formula C21H22N2O3 B11084581 4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11084581
M. Wt: 350.4 g/mol
InChI Key: LAQJUHMDPHSQLP-UHFFFAOYSA-N
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Description

2-(5,6-DIHYDRO-4H-PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)-4,5-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-DIHYDRO-4H-PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)-4,5-DIMETHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from simpler precursor molecules. One common approach involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3–4 hours . This reaction forms the core structure, which is then further modified through various chemical reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but may involve inhibition or activation of certain biochemical processes. For example, derivatives of similar compounds have been shown to inhibit blood coagulation factors, suggesting potential anticoagulant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5,6-DIHYDRO-4H-PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)-4,5-DIMETHOXYPHENYL METHYL ETHER lies in its specific structural features, which may confer unique biological activities not observed in similar compounds. Its potential for diverse chemical modifications also makes it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C21H22N2O3/c1-24-18-12-20(26-3)19(25-2)11-15(18)21-17-9-6-10-23(17)16-8-5-4-7-14(16)13-22-21/h4-12,21-22H,13H2,1-3H3

InChI Key

LAQJUHMDPHSQLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C3=CC=CN3C4=CC=CC=C4CN2)OC)OC

Origin of Product

United States

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